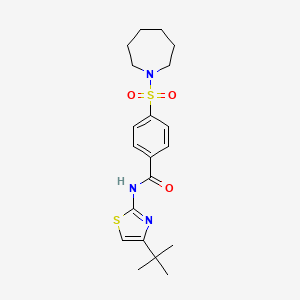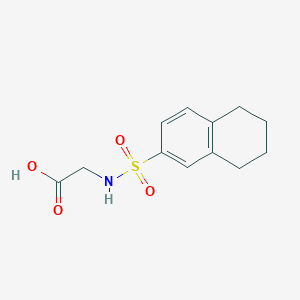
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid (THNSA) is a small molecule compound that has been extensively studied for its potential therapeutic properties. THNSA has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Mechanism Of Action
The exact mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has also been shown to inhibit the activation of microglia, immune cells in the central nervous system that play a key role in neuroinflammation.
Biochemical And Physiological Effects
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce oxidative stress and apoptosis in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro studies. 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid is also stable and can be easily synthesized in large quantities. However, 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid. One direction is to further investigate its mechanism of action and its potential therapeutic properties in other diseases. Another direction is to develop more effective formulations of 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid that can improve its solubility and bioavailability. Additionally, the development of 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid analogs with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Synthesis Methods
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid can be synthesized through a two-step process. The first step involves the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthyl chlorosulfonate. The second step involves the reaction of 2-naphthyl chlorosulfonate with glycine ethyl ester hydrochloride to form 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid.
Scientific Research Applications
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has been extensively studied for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as arthritis and colitis. 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)8-13-18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,13H,1-4,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGOXQZJZSHQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2744700.png)
![5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid](/img/structure/B2744701.png)
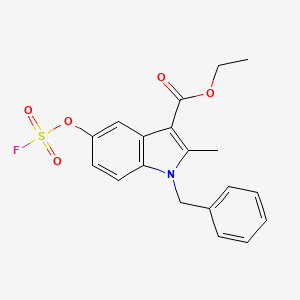
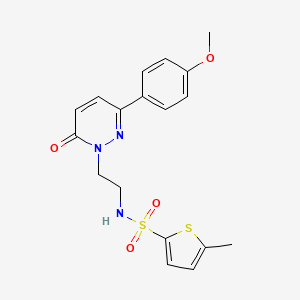
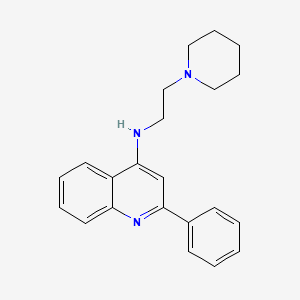
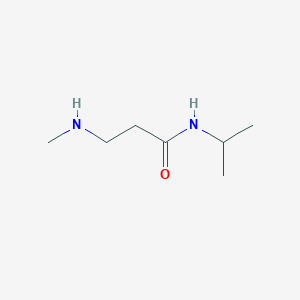
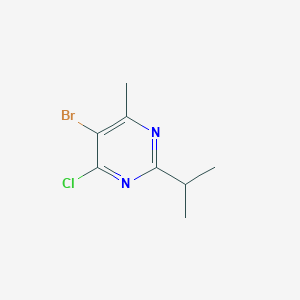
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2744714.png)
![(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2744715.png)
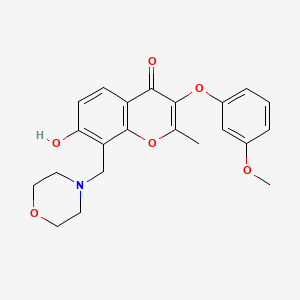
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2744720.png)
